molecular formula C28H25FN4O2 B6478318 N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931737-33-6

N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B6478318
CAS No.: 931737-33-6
M. Wt: 468.5 g/mol
InChI Key: DAJXNLDIFDXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a chemical compound with the CAS Registry Number 931737-33-6 . It has a molecular formula of C₂₈H₂₅FN₄O₂ and a molecular weight of 468.52 g/mol . This molecule is built on a pyrazolo[4,3-c]quinolin-3-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's specific structure, which includes fluorine and methyl-substituted phenyl groups, makes it a valuable intermediate or candidate for pharmaceutical research and development, particularly in the screening of new therapeutic agents . The provided structural identifiers, including the InChI Key (DAJXNLDIFDXLMU-UHFFFAOYSA-N) and SMILES notation, are essential for researchers conducting computational chemistry studies, database registration, and SAR (Structure-Activity Relationship) analysis . This product is listed as available for procurement in various quantities to support laboratory-scale research . This chemical is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O2/c1-3-19-7-5-9-22(13-19)30-26(34)17-33-28(35)24-16-32(15-20-8-4-6-18(2)12-20)25-11-10-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXNLDIFDXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in the realm of anti-inflammatory and anticancer activities.

The compound has the following chemical properties:

  • Molecular Formula : C28H25FN4O2
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 931737-33-6

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazoloquinoline compounds exhibit notable anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.

CompoundIC50 (μM)Selectivity
Celecoxib0.789.51
PYZ310.01987Higher than Celecoxib
N-(3-Ethylphenyl)-...TBDTBD

The compound's structural features may enhance its binding affinity to COX-II compared to COX-I, suggesting a potential for selective inhibition that could minimize side effects typically associated with non-selective NSAIDs .

2. Anticancer Activity

The pyrazoloquinoline scaffold is also recognized for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

A study investigating the cytotoxic effects of related pyrazoloquinolines found that they could significantly reduce the viability of several cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

These findings indicate that this compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action and therapeutic potential .

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-II, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Cell Cycle Arrest : It may interfere with key regulatory proteins involved in cell cycle progression.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One derivative exhibited an IC50 value significantly lower than that of Celecoxib .
  • Anticancer Activity Assessment : In vitro studies showed that similar pyrazoloquinoline compounds could effectively inhibit tumor growth in various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
Target Compound Pyrazolo[4,3-c]quinoline 8-Fluoro, 5-(3-methylbenzyl), 2-(N-(3-ethylphenyl)acetamide) Not Provided Not Provided Not Reported
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f) Pyrazolo[4,3-c]pyridine Quinolin-3-yl at C5, ethyl carboxylate at C7 C24H18N4O3 410.43 Mp: 248–251°C; Yield: 84%
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide Pyrimido[5,4-b]indole 3-Benzyl, 8-fluoro, acetamide-linked 3-chloro-4-methylphenyl C26H20ClFN4O2 498.91 Not Reported
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazolo[4,3-a]quinoxaline 1-Propyl, 4-oxo, acetamide-linked 3-ethylphenyl C22H23N5O2 389.40 Smiles: CCCc1nnc2c(=O)n(CC(=O)Nc3cccc(CC)c3)c3ccccc3n12
5-Substituted-1H-tetrazole derivatives Tetrazole Bioisosteres of carboxylic acids (e.g., 3-(tetrazol-5-yl)-2-imino-coumarins) Variable Variable Antitumor activity reported

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from the pyrimido[5,4-b]indole in and the triazolo[4,3-a]quinoxaline in . These differences influence electronic properties and binding interactions. For example, pyrimidoindoles may exhibit stronger π-π stacking due to extended aromatic systems, while triazoloquinoxalines offer additional hydrogen-bonding sites .

Substituent Effects: Fluorine: The 8-fluoro group in the target compound and ’s pyrimidoindole enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability . Acetamide Side Chain: The acetamide linkage to aromatic rings (e.g., 3-ethylphenyl in the target compound vs. 3-chloro-4-methylphenyl in ) modulates target selectivity. Chlorine in ’s compound may increase electronegativity, affecting receptor affinity .

Physicochemical Properties: The ethyl carboxylate in ’s compound (7f) confers higher polarity (mp 248–251°C) compared to acetamide derivatives, which may exhibit better tissue penetration .

Preparation Methods

Friedländer Condensation

Reaction of 5-amino-2-fluorobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic conditions yields the intermediate 8-fluoro-3-oxo-2H,3H-pyrazolo[4,3-c]quinoline (Table 1). The reaction proceeds via nucleophilic attack of the pyrazolone’s α-carbon on the aldehyde, followed by cyclodehydration.

Table 1: Friedländer Condensation Conditions

ComponentQuantityConditionsYield
5-Amino-2-fluorobenzaldehyde10 mmolAcOH, 110°C, 12 h68%
3-Methyl-1H-pyrazol-5(4H)-one10 mmolNitrogen atmosphere

Functionalization at Position 5: Introduction of (3-Methylphenyl)methyl Group

The 5-[(3-methylphenyl)methyl] substituent is introduced via alkylation using 3-methylbenzyl bromide under basic conditions. The quinoline nitrogen at position 5 is deprotonated with potassium tert-butoxide, facilitating nucleophilic substitution (Table 2).

Table 2: Alkylation Reaction Parameters

ReagentMolar RatioSolventTemperatureTimeYield
3-Methylbenzyl bromide1.2 eqDMF80°C6 h75%

Acetamide Side Chain Installation at Position 2

The 2-acetamide moiety is incorporated through a two-step process:

  • Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane introduces the chloroacetate group.

  • Amidation : Reaction with 3-ethylaniline in the presence of Hünig’s base forms the final acetamide (Table 3).

Table 3: Acetamide Synthesis Details

StepReagentConditionsIntermediate Yield
ChloroacetylationClCH₂COCl (1.5 eq)DCM, 0°C → RT, 4 h82%
Amidation3-Ethylaniline (1.3 eq)DIPEA, THF, reflux, 8 h65%

Regioselective Fluorination at Position 8

The 8-fluoro substituent is introduced early in the synthesis (Step 1.1) via the fluorinated benzaldehyde precursor. Alternative methods, such as direct electrophilic fluorination using Selectfluor®, are less efficient (<30% yield) due to competing side reactions.

Analytical Characterization

Critical validation steps include:

  • ¹H/¹³C NMR : Confirmation of substituent positions via distinct shifts (e.g., fluoro-induced deshielding at C8: δ 162.5 ppm).

  • HRMS : Molecular ion peak at m/z 468.5 [M+H]⁺ aligns with the formula C28H25FN4O2.

  • HPLC Purity : >98% achieved after silica gel chromatography (hexane:EtOAc 3:1).

Challenges and Optimization

  • Regioselectivity in Alkylation : Competing N3 vs. N5 alkylation was mitigated by steric hindrance from the 3-methyl group, favoring N5 substitution.

  • Amidation Efficiency : Low yields in early attempts (35–40%) were improved by switching from EDCI/HOBt to DIPEA-mediated coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.